2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-piperidin-3-ylethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,17) |
InChI Key |
KBADMYMMZCXTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Benzimidazol-2-one Intermediates (PMC Article)
A detailed synthetic route for benzimidazole derivatives linked to piperidine rings involves:
- Starting from 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one as a core intermediate.
- Coupling this intermediate with various carboxylic acids or activated esters using peptide coupling reagents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), in the presence of bases like diisopropylethylamine (DIPEA).
- The process includes protecting group strategies, such as tert-butyl esters, which are later removed by trifluoroacetic acid (TFA) treatment.
- Alkylation steps are performed using α-bromo carbonyl derivatives to introduce side chains.
- The synthetic schemes also involve nucleophilic aromatic substitution, reduction, and cyclization steps to build the benzimidazole ring and attach the piperidine moiety.
- Yields vary depending on the step and reagents but are generally moderate to good (e.g., 36% overall yield in some coupling steps).
Coupling via Isothiocyanate and Diamine Building Blocks (Journal of Medicinal Chemistry, 2024)
An advanced synthetic strategy for benzimidazole derivatives, including those with piperidine substituents, involves:
- Preparation of isothiocyanate derivatives from epoxides via azide intermediates, followed by Staudinger reduction and reaction with di(1H-imidazol-1-yl)methanethione.
- Parallel synthesis of benzene-1,2-diamines from substituted fluoro-nitrobenzenes through nucleophilic aromatic substitution and reduction.
- Coupling of these two building blocks followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to form the benzimidazole ring.
- This method allows for modification of substituents on the benzimidazole and piperidine rings, enabling structure-activity relationship (SAR) studies.
- The process is scalable and improves yields compared to earlier methods.
- Detailed NMR and chromatographic data support the purity and identity of intermediates and final products.
Comparative Summary of Preparation Methods
| Method/Source | Key Features | Advantages | Limitations |
|---|---|---|---|
| Patent US20250051302A1 (2022) | Stereoselective synthesis of piperidin-3-ol derivatives linked to benzimidazole | Provides stereochemical control; modern approach | Pending patent status; specific to related derivatives |
| PMC Article (2021) | Multi-step synthesis with peptide coupling reagents, protecting groups, alkylation | Versatile; moderate yields; well-documented | Moderate overall yields; multi-step complexity |
| Journal of Medicinal Chemistry (2024) | Building block coupling via isothiocyanates and diamines, DIC-mediated cyclization | Improved scalability; high purity; SAR flexibility | Requires multiple intermediate syntheses; specialized reagents |
Detailed Reaction Conditions and Yields (Selected Examples)
| Step Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling of benzimidazol-2-one acid with piperidine derivative | HBTU/HOBt, DIPEA, CH2Cl2 solvent, room temperature | ~36 | Moderate overall yield after deprotection |
| Alkylation of benzimidazole intermediate | DBU base, α-bromo carbonyl derivatives, reflux | 50-75 | Efficient introduction of side chains |
| Isothiocyanate formation from epoxide | Sodium azide, TBDMS protection, Staudinger reduction | 85-92 | High yield; key intermediate for coupling |
| Intramolecular cyclization with DIC | DIC, inert atmosphere, room temperature | 70-80 | Cyclization step forming benzimidazole ring |
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 1-(2-Piperidinoethyl)-1H-benzimidazole
- Structure : Similar to the target compound but lacks the ethyl spacer, directly linking piperidine to benzimidazole.
- Synthesis : Prepared via alkylation of benzimidazole with N-(2-chloroethyl)piperidine hydrochloride in KOH/EtOH .
- Key Differences: The ethyl spacer in the target compound may improve steric accessibility and binding kinetics compared to the direct piperidinoethyl linkage.
(b) 2-(Piperidin-3-yl)-1H-benzo[d]imidazole
- Relevance : This compound (CAS 123771-23-3) has been synthesized for pharmacological screening, highlighting the importance of the piperidine group in modulating activity .
(c) Phenoxymethyl-Triazole-Thiazole Benzimidazoles
- Structure: Compounds like 9c () feature phenoxymethyl-triazole-thiazole substituents instead of piperidine.
- Synthesis : Synthesized via click chemistry and Suzuki coupling, emphasizing modular approaches for diverse substitution .
Pharmacological Activity Comparisons
(a) Antimicrobial Activity
- Compound 3n (): A 5-iodoindol-3-yl benzimidazole derivative shows superior antimycobacterial activity compared to its quinazolinone homolog, underscoring the role of the imidazole ring in target specificity .
(b) Anticancer Activity
- Benzimidazole Chalcones (): Derivatives with chalcone substituents exhibit potent activity against HEPG2 and PC12 cells, suggesting that extended conjugation enhances cytotoxicity .
- Target Compound : The piperidine group may interact with kinases or tubulin, similar to other piperidine-containing anticancer agents .
(c) Enzyme Inhibition
Physicochemical and Conformational Properties
- Lipophilicity : The ethyl-piperidine group in the target compound likely increases logP compared to polar substituents (e.g., triazoles in 9c) but remains less hydrophobic than aryl-thiazole derivatives (e.g., 3ax in ) .
- Solubility : Piperidine’s basicity may improve aqueous solubility relative to neutral substituents like furans or thiophenes (e.g., 3at–3au in ) .
- Conformation: Crystal studies of 1-(2-piperidinoethyl)-1H-benzimidazole () reveal planar benzimidazole and chair-shaped piperidine, suggesting similar rigidity in the target compound .
Molecular Docking and Binding Interactions
- GABA-A Receptor Binding (): 2-(4-fluorophenyl)benzimidazoles mimic zolpidem’s binding to GABA-A, with the fluorophenyl group enhancing hydrophobic interactions .
- Target Compound : The piperidine-ethyl group could stabilize interactions with allosteric sites via hydrogen bonding or cation-π interactions, as seen in p97 ATPase inhibitors () .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Benzimidazoles
Biological Activity
2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole core with a piperidine group attached via an ethyl chain. The synthesis typically involves several steps, including the formation of the benzo[d]imidazole scaffold followed by the introduction of the piperidine moiety. The detailed synthetic pathway has been outlined in various studies, emphasizing the importance of specific reaction conditions to achieve optimal yields and purity.
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Anti-inflammatory Properties
The compound has been evaluated for its ability to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. Studies have shown that it effectively reduces interleukin-1 beta (IL-1β) release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| This compound | 24.9 ± 6.3 | 19.4 ± 0.4 |
| Control (No treatment) | 0 | 100 |
2. Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Its structural similarity to other benzimidazole derivatives, which have shown activity against various cancer cell lines, supports further investigation into its efficacy against tumors .
Case Study: Anticancer Activity
In a recent study, compounds structurally related to benzo[d]imidazole were screened for their effects on breast cancer (MDA-MB-231) cells. The results indicated that certain derivatives could induce apoptosis and inhibit cell proliferation at micromolar concentrations .
The biological activity of this compound is believed to stem from its interaction with specific cellular pathways involved in inflammation and cell survival. Molecular modeling studies have suggested potential binding sites within key proteins involved in these pathways, although further research is necessary to elucidate the precise mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole, and how can purity be validated?
- Methodological Answer : A one-pot, two-step synthesis is commonly employed, starting with condensation of substituted benzaldehydes with piperidine derivatives under reflux conditions (e.g., methanol or ethanol as solvents). Catalysts like ammonium acetate are critical for cyclization . Post-synthesis, purity is validated via:
- Melting point analysis : Sharp melting ranges (e.g., 303–304°C) indicate high crystallinity .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign signals for aromatic protons (6.5–8.5 ppm) and piperidine-CH₂ groups (2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis : Match calculated vs. experimental C/H/N percentages (±0.3%) .
Q. How can computational methods guide the structural optimization of benzimidazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties:
- HOMO-LUMO analysis : Assess reactivity and charge transfer potential .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for functionalization .
- Docking simulations (preliminary) : Screen binding affinities to targets (e.g., enzymes) using AutoDock Vina .
Advanced Research Questions
Q. How can molecular docking and ADMET analysis be integrated to evaluate this compound as an EGFR inhibitor?
- Methodological Answer :
- Docking protocols : Use Schrödinger Suite or MOE to model interactions with EGFR’s ATP-binding pocket (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) .
- ADMET prediction : Tools like SwissADME estimate:
- Lipinski’s Rule of Five : LogP <5, molecular weight <500 Da.
- Toxicity : Ames test predictions for mutagenicity .
- In vitro validation : Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., A549) at varying concentrations (1–100 µM) .
Q. How can contradictory data on benzimidazole bioactivity be resolved?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Address via:
- Structure-activity relationship (SAR) studies : Compare derivatives with varied R-groups (e.g., -Cl, -OCH₃) on the benzimidazole core .
- Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations .
- Orthogonal assays : Validate enzyme inhibition (e.g., EGFR kinase assays) with cellular proliferation data .
Q. What advanced spectroscopic techniques are recommended for characterizing intramolecular interactions in this compound?
- Methodological Answer :
- X-ray crystallography : Resolve intramolecular C–H⋯π interactions and planarity of the benzimidazole core (r.m.s. deviation <0.01 Å) .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of piperidine-CH₂ and aromatic protons .
- FT-IR : Assign vibrations for NH (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. How can chiral centers in benzimidazole derivatives be synthesized and analyzed?
- Methodological Answer :
- Chiral pool synthesis : Use L-amino alcohols (e.g., L-phenylalaninol) as starting materials to induce stereochemistry .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Theoretical and Experimental Design Considerations
Q. How should a theoretical framework be integrated into mechanistic studies of this compound?
- Methodological Answer : Link hypotheses to established theories (e.g., frontier molecular orbital theory for reactivity predictions) . For example:
- Mechanistic pathways : Use DFT to model intermediates in synthesis (e.g., Schiff base formation during condensation) .
- Kinetic isotope effects (KIE) : Validate rate-determining steps in catalytic cycles .
Q. What strategies improve reproducibility in benzimidazole-based drug discovery?
- Methodological Answer :
- Standardized protocols : Document reaction conditions (solvent purity, temperature ±1°C) .
- Negative controls : Include non-piperidine analogs to isolate substituent effects .
- Collaborative validation : Share compound libraries with independent labs for bioactivity replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
